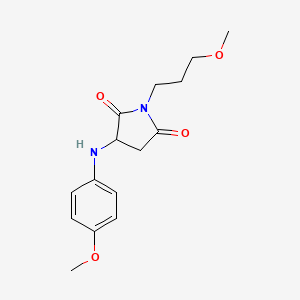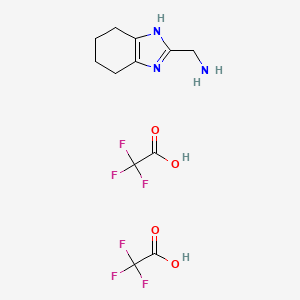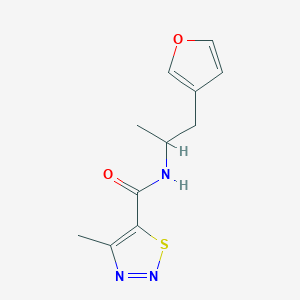
2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H6Cl3F3N2O and its molecular weight is 369.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationship
2,3-Dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide has been studied for its synthesis and structure-activity relationships in various contexts. For instance, Meurer et al. (2005) explored its use in synthesizing human CB1 inverse agonists, showcasing its potential in creating selective and potent hCB1 inverse agonists (Meurer et al., 2005).
Synthesis and Usage in Pesticides
Lu Xin-xin (2006) reviewed the synthesis processes of 2,3-Dichloro-5-trifluoromethyl pyridine, a related compound, highlighting its wide usage in synthesizing pesticides (Lu Xin-xin, 2006).
Coordination Chemistry
The compound's application in coordination chemistry is evidenced in studies by Shi et al. (2010), where it was used to form metal complexes, such as with silver(I) nitrate. This study contributes to understanding the coordination behavior of pyridine derivatives (Shi et al., 2010).
Antitumor Activities
Research by Xin (2012) delved into the synthesis of pyrazolo pyrimidine derivatives of this compound and assessed their antitumor activities. This illustrates its potential in developing new antitumor agents (Xin, 2012).
Inhibitors of Gene Expression
Palanki et al. (2000) examined its structure-activity relationship for developing inhibitors of NF-kappaB and AP-1 gene expression. This research is crucial for understanding its role in gene expression regulation (Palanki et al., 2000).
Glycine Transporter Inhibition
A study by Yamamoto et al. (2016) identified a structurally diverse compound of this pyridine derivative as a potent glycine transporter 1 inhibitor, highlighting its potential in central nervous system applications (Yamamoto et al., 2016).
Synthesis of Diverse Organic Compounds
Additional studies have focused on synthesizing various organic compounds utilizing this pyridine derivative. For instance, Kobayashi et al. (2009) developed a method for synthesizing 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones, showcasing the versatility of this compound in organic synthesis (Kobayashi et al., 2009).
Propiedades
IUPAC Name |
2,3-dichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3N2O/c14-6-1-3-7(4-2-6)21-12(22)9-8(13(17,18)19)5-20-11(16)10(9)15/h1-5H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRFKCVHKHWLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=NC=C2C(F)(F)F)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

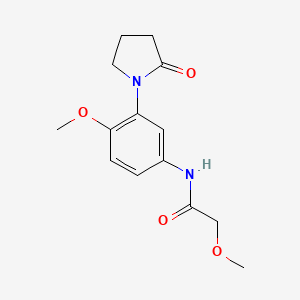
![1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B2483358.png)

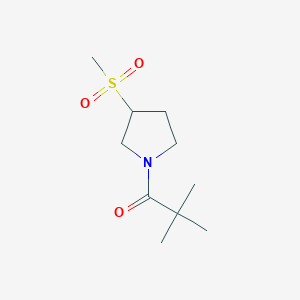
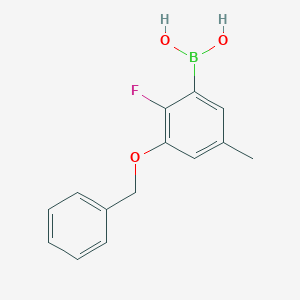
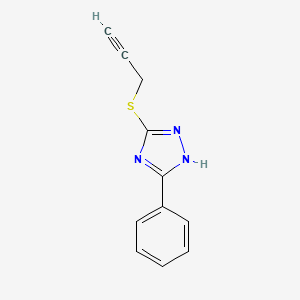
![N-(2,4-difluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2483365.png)
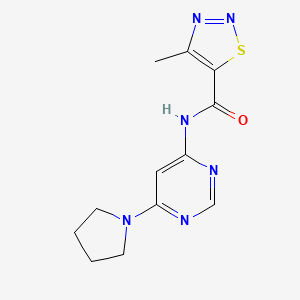
![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2483371.png)
